5-Methyloctan-4-yl carbonochloridate
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Overview
Description
5-Methyloctan-4-yl carbonochloridate is a chemical compound with the molecular formula C10H19ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a carbonochloridate group attached to a 5-methyloctan-4-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.
Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.
Scientific Research Applications
5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyloctan-4-yl acetate
- 5-Methyloctan-4-yl bromide
- 5-Methyloctan-4-yl iodide
Uniqueness
Compared to its analogs, 5-Methyloctan-4-yl carbonochloridate is unique due to its high reactivity and versatility in forming various substituted products. Its carbonochloridate group provides a distinct advantage in synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
59734-24-6 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
5-methyloctan-4-yl carbonochloridate |
InChI |
InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
DJDOLGDERCIKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CCC)OC(=O)Cl |
Origin of Product |
United States |
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